molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No. B043109
M. Wt: 168.22 g/mol
InChI Key: WIYDBHSVURZSJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the cyclization of amino alcohols using reagents such as thionyl chloride in acetonitrile, as demonstrated in the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine (Ohkata, Takee, & Akiba, 1985). A similar strategy might be employed for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, where an appropriate amino alcohol precursor could undergo cyclization to form the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing both nitrogen and sulfur atoms. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. X-ray diffraction analysis often reveals these structural nuances, as seen in the study of organic acid–base adducts of related thiazoles (Jin et al., 2014).

Chemical Reactions and Properties

Thiazoles undergo various chemical reactions, including alkylation, oxidation, and ring transformations. For instance, 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine demonstrated selective oxidation of the sulfide moiety under different conditions, producing sulfoxides, sulfones, and N-oxides depending on the oxidizing agent used (Ohkata et al., 1985). These reactions highlight the chemical versatility of thiazoles, which can be tailored for specific functional group transformations.

Scientific Research Applications

  • Synthesis of Pharmacologically Relevant Derivatives:

    • Fülöpová et al. (2015) report an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which represent pharmacologically relevant derivatives, from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This methodology has implications in biological, medicinal, and industrial applications (Fülöpová et al., 2015).
  • Cytotoxicity Evaluation in Cancer Research:

    • Mohareb et al. (2017) evaluated the cytotoxicity of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile against various cancer cell lines, highlighting the potential of these compounds in cancer research (Mohareb et al., 2017).
  • Facile Synthesis Techniques:

    • Wang et al. (2015) described an efficient and facile synthesis method for 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives, which is significant for the preparation of sulfur-containing compounds (Wang et al., 2015).
  • Monoamine Oxidase Inhibitory Activity:

    • Ahmad et al. (2019) reported the synthesis and biological evaluation of benzothiazine derivatives as selective inhibitors of monoamine oxidase A and B, demonstrating potential applications in neurological and psychiatric disorders (Ahmad et al., 2019).
  • Antibacterial Agents:

    • Palkar et al. (2017) designed and synthesized analogs of pyrazol-5-ones derived from 2-amino benzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • Corrosion Inhibition Studies:

    • Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, indicating applications in material science (Kaya et al., 2016).
  • Novel Dopamine Agonists:

    • Van Vliet et al. (2000) explored the 2-aminothiazole moiety as a bioisosteric replacement in dopamine agonists, indicating potential in treating neurological disorders like Parkinson's disease (Van Vliet et al., 2000).

Safety And Hazards

The safety and hazards of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one are not directly available. However, 2-Aminothiazole, a related compound, has a GHS signal word of “Warning” with hazard statements H302 and H3192.


Future Directions

The future directions of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one are not directly available. However, thiazole derivatives have a wide range of applications in drug development against obesity, hyperlipidemia, atherosclerotic diseases1, and more. Further research could explore these applications.


properties

IUPAC Name

2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDBHSVURZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432170
Record name 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

CAS RN

113030-24-3
Record name 2-Amino-4,7-dihydro-6(5H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113030-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.8 g of 1,4-cyclohexanedione was dissolved with 40 mL of methanol. Solution was cooled to 10C and 4.2 mL of bromine was dropwise added at this temperature during 15 minutes. The temperature was kept at 10C for one hour and then allowed to rise to 20C. When bromine colour faded, 7.2 g of thiourea was added. The reaction mixture was then diluted with 20 mL of water and heated under reflux for 2 h. White precipitate was removed by filtration and filtrate was concentrated in vacuo and cooled. The crystals of product (6) were filtered off and washed with a cold water.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
10C
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
10C
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7.2 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

21.9 g of the dimethoxy compound from example 2 was suspended in 205 ml of water and heated to 45° C. for dissolution. Then 7.3 ml of concentrated HCl was added and the solution was stirred at 60° C. for 30 minutes. Reaction mixture was cooled to ambient temperature and neutralised with 40% aqueous NaOH. Precipitated solid was filtered off, washed with water and dried to yield 10.9 g of the title product. For analytical purposes, the sample of the product was recrystalized from hot isopropanol.
Name
dimethoxy
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
205 mL
Type
solvent
Reaction Step Four

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